1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
1-(3-Acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound belonging to the pyrroloquinoxaline family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core substituted with an acetylphenyl group and an amino group
Mechanism of Action
Target of Action
The primary target of CCG-24910 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Mode of Action
CCG-24910 acts as an inhibitor of Rho signaling . It blocks the nuclear accumulation of MRTF-A, thereby inhibiting the transcriptional signaling of RhoA .
Biochemical Pathways
CCG-24910 affects the Rho/SRF pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway by CCG-24910 can lead to the control of tumor size .
Pharmacokinetics
Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (adme) processes .
Result of Action
CCG-24910 shows high efficacy in the control of tumor size, especially in models derived from hematological malignancies . It also displays activity in several in vitro cancer cell functional assays .
Biochemical Analysis
Biochemical Properties
CCG-24910 plays a significant role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes and proteins, including tyrosine kinases such as EphA3 . The interaction between CCG-24910 and these kinases involves binding to the catalytic domain, thereby inhibiting their activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making CCG-24910 a potential candidate for anti-cancer therapies.
Cellular Effects
CCG-24910 has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by disrupting key signaling pathways . The compound influences cell signaling pathways such as the EphA3 pathway, which is involved in cell migration, adhesion, and angiogenesis. Additionally, CCG-24910 can alter gene expression and cellular metabolism, leading to reduced tumor growth and metastasis.
Molecular Mechanism
The molecular mechanism of action of CCG-24910 involves its binding interactions with biomolecules, particularly kinases. By binding to the catalytic domain of kinases like EphA3, CCG-24910 inhibits their activity, leading to the disruption of downstream signaling pathways . This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and changes in gene expression. The compound’s ability to inhibit kinase activity makes it a promising candidate for targeted cancer therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CCG-24910 have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that CCG-24910 remains stable under specific conditions, allowing for sustained inhibition of kinase activity
Dosage Effects in Animal Models
The effects of CCG-24910 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, CCG-24910 may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
CCG-24910 is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. The compound undergoes metabolic transformations that can affect its potency and duration of action . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of CCG-24910 within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Effective transport and distribution are crucial for achieving therapeutic concentrations of CCG-24910 at the site of action, thereby enhancing its efficacy.
Subcellular Localization
CCG-24910 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target kinases and other biomolecules, thereby influencing its therapeutic effects.
Preparation Methods
The synthesis of 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, which can be achieved through the cyclization of appropriate precursors such as ortho-diamines and α-keto carbonyl compounds
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of standard organic solvents and reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1-(3-Acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a candidate for the development of anti-cancer drugs. Its ability to interact with specific molecular targets in cancer cells can inhibit tumor growth and proliferation.
Materials Science: The unique electronic properties of pyrroloquinoxaline derivatives make them useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into various biological processes and potential therapeutic targets.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can be compared with other pyrroloquinoxaline derivatives, such as:
- 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-Amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different functional groups can alter the compound’s solubility, reactivity, and ability to interact with biological targets, highlighting the uniqueness of each derivative.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis involves multiple steps and careful control of reaction conditions, while its chemical reactivity and biological activities make it a valuable subject of study in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O/c1-11(25)12-5-4-6-13(9-12)24-18(21)14(10-20)17-19(24)23-16-8-3-2-7-15(16)22-17/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPSDFRUQPWEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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